1-Pyrrolidineacetaldehyde HCl H2O
Description
1-Pyrrolidineacetaldehyde HCl H₂O is a pyrrolidine derivative featuring an acetaldehyde functional group, stabilized as a hydrochloride hydrate. Structurally, it combines a five-membered nitrogen-containing pyrrolidine ring with an aldehyde moiety, which is protonated due to the HCl salt formation. The hydrate (H₂O) enhances its stability and solubility in aqueous environments. This compound is of interest in organic synthesis, particularly in the preparation of heterocycles or as a precursor for pharmaceuticals, where the aldehyde group can participate in condensation or nucleophilic addition reactions .
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-5-7-3-1-2-4-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQRCPPUXQAGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyrrolidineacetaldehyde hydrochloride hydrate can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with acetaldehyde in the presence of hydrochloric acid and water. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1-pyrrolidineacetaldehyde hydrochloride hydrate often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for efficiency and cost-effectiveness. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineacetaldehyde hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into pyrrolidine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include pyrrolidinecarboxylic acids, pyrrolidine derivatives with various functional groups, and substituted pyrrolidines. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1-Pyrrolidineacetaldehyde hydrochloride hydrate is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-pyrrolidineacetaldehyde hydrochloride hydrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with receptors, ion channels, and other proteins, modulating their activity and resulting in physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Pyrrolidineacetaldehyde HCl H₂O with structurally related pyrrolidine derivatives, focusing on functional groups, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Influence :
- The aldehyde in 1-Pyrrolidineacetaldehyde HCl H₂O enables condensation reactions (e.g., formation of imines or hydrazones), contrasting with the acyl chloride in 1-Pyrrolidinecarbonyl chloride, which undergoes nucleophilic acyl substitution .
- The hydrazide in ’s compound suggests utility in metal coordination or as a chelating agent, diverging from the aldehyde’s role in carbon-carbon bond formation .
Stability and Solubility :
- The hydrate form of 1-Pyrrolidineacetaldehyde HCl H₂O likely enhances aqueous solubility compared to anhydrous analogs like 1-Pyrrolidinecarbonyl chloride, which requires strict moisture control .
- Hydrochloride salts (common in both the target compound and ’s hydrazide) improve crystallinity and stability but may limit compatibility with strong bases .
Synthetic Applications :
- 1-Pyrrolidineacetaldehyde HCl H₂O could serve as a precursor for pyrrolidine-containing heterocycles, analogous to how pyrrolidine derivatives in are used to synthesize pyrrolo-pyridines .
- In contrast, 1-Pyrrolidinecarbonyl chloride () is more suited for acylations in peptide or polymer chemistry .
Research Findings and Limitations
- Gaps in Direct Data: No explicit studies on 1-Pyrrolidineacetaldehyde HCl H₂O were found in the provided evidence. Comparisons rely on structural parallels and general principles of pyrrolidine chemistry.
- Environmental and Safety Considerations : Hydrochloride salts (e.g., ) may require careful handling due to corrosivity, a trait likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
